2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N4O/c16-10-8-4-3-5-12-9(8)13-11(14-10)15-6-1-2-7-15/h1-7H2,(H2,12,13,14,16) |
InChI Key |
LCAAXYFAMOPTES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(CCCN3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Starting Material: 5-bromo-4-chloropyrimidine or 4-chloropyrimidine derivatives.
- Nucleophilic Substitution: Reaction with pyrrolidine or other amines to introduce the pyrrolidin-1-yl group at the 2-position.
- Ring Closure: Formation of the fused tetrahydropyrido ring by intramolecular cyclization, often facilitated by reagents such as phosphorus oxychloride (POCl3).
- Functional Group Transformations: Introduction of the carbonyl group at the 4-position to yield the 4(3H)-one moiety.
Reaction Conditions and Yields:
- Reactions typically occur under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Yields for nucleophilic substitution steps are generally high, often exceeding 60-80%.
- Cyclization steps may require acidic or dehydrating agents and careful temperature control to optimize yields.
Preparation from a Preformed Pyridone
An alternative approach uses a preformed pyridone intermediate, which is then converted into the fused pyrido[2,3-d]pyrimidine system.
Key Steps:
- Starting Material: 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine derivatives or α,β-unsaturated esters.
- Michael Addition: Reaction with malononitrile or similar nucleophiles to form intermediates bearing cyano or ester groups.
- Cyclization with Guanidine: Treatment with guanidine or substituted guanidines to form the pyrimidine ring fused to the pyridone.
- Substitution: Introduction of the pyrrolidin-1-yl group via nucleophilic substitution at the 2-position.
- Oxidation/Reduction: Adjustments to oxidation state to achieve the 4(3H)-one structure.
Reaction Conditions and Yields:
- Michael additions are typically performed in methanol with sodium methoxide as a base.
- Cyclization with guanidine is conducted under reflux conditions.
- Yields vary but are often above 60%, depending on substituents and reaction optimization.
Specific Synthetic Route Example (Based on Literature)
A representative synthetic sequence for the target compound is as follows:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 2-aminonicotinic acid from nicotinic acid and urea | Heating under reflux | High | Intermediate for pyrimidine ring formation |
| 2 | Conversion to 4-chloropyrimidine intermediate | POCl3 treatment | Moderate to high | Chlorination at 4-position |
| 3 | Nucleophilic substitution with pyrrolidine | Pyrrolidine, DMF, reflux | 70-85 | Introduction of pyrrolidin-1-yl group |
| 4 | Cyclization to form tetrahydropyrido[2,3-d]pyrimidine core | Heating, acidic conditions | 60-75 | Ring closure step |
| 5 | Oxidation to 4(3H)-one | Mild oxidants or hydrolysis | 65-80 | Final functional group adjustment |
This sequence is adapted from protocols reported in recent research articles and patents focusing on pyrido[2,3-d]pyrimidine derivatives with biological activity.
Analytical and Research Findings
- The fused ring system is generally planar or nearly planar, as confirmed by X-ray crystallography studies, which is important for biological activity.
- The pyrrolidin-1-yl substituent at the 2-position is introduced via nucleophilic substitution, which is a reliable and high-yielding step.
- The 4(3H)-one moiety is critical for the compound's activity and is introduced or revealed in the final steps of synthesis.
- Reaction optimization often involves controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reactions | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|---|
| From Preformed Pyrimidine | 5-bromo-4-chloropyrimidine | Nucleophilic substitution, cyclization, oxidation | 60-85% per step | High yield, well-established | Multi-step, requires chlorinated intermediates |
| From Preformed Pyridone | 2-methoxy-6-oxo-tetrahydropyridine derivatives | Michael addition, cyclization with guanidine, substitution | 60-75% per step | Alternative route, versatile | More steps, sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer activity.
Comparison with Similar Compounds
Structural Variations in Core and Substituents
The table below summarizes key structural analogs and their biological activities:
Key Observations:
Core Modifications: The thieno[2,3-d]pyrimidin-4(3H)-one core (e.g., ) replaces the pyrido ring with a thiophene ring, increasing lipophilicity and altering electronic properties. This modification is linked to antihyperlipaemic activity .
Substituent Effects: Pyrrolidin-1-yl vs. Chloromethyl: The pyrrolidine group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the chloromethyl group in , which contributes to antihyperlipaemic activity through hydrophobic interactions . Aminoethyl and Ethoxyphenyl Groups (): These substituents introduce chiral centers and aromaticity, possibly influencing target selectivity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The pyrrolidin-1-yl group in the target compound likely reduces LogP compared to aromatic substituents (e.g., 4-ethoxyphenyl in ), improving aqueous solubility. Thieno-containing analogs () exhibit higher LogP values, enhancing blood-brain barrier permeability but risking hepatotoxicity .
Biological Activity
2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, which is known for its diverse pharmacological properties. The biological activity of this compound can be linked to its structural features, which allow it to interact with various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 204.27 g/mol
- CAS Number : 1823644-21-8
The structure includes a pyrrolidine ring and a tetrahydropyrido[2,3-d]pyrimidine moiety, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. This compound exhibits several pharmacological effects including:
- Antitumor Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines can act as inhibitors of tyrosine kinases and have shown efficacy against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in cancer models .
- Antimicrobial Properties : Some studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell functions .
Antitumor Studies
A study focused on the synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-ones found that these compounds could effectively inhibit BCR kinase activity in B lymphoid malignancies. The research highlighted the importance of substituents at the C5 and C6 positions for enhancing selectivity towards specific receptors .
| Compound | Activity | Target |
|---|---|---|
| Compound A | Inhibitor | BCR kinase |
| Compound B | Inhibitor | DDR2 (lung cancer) |
| Compound C | Inhibitor | HCV NS5B polymerase |
Antimicrobial Evaluation
In vitro studies have shown that certain derivatives of this compound exhibit significant antimicrobial activity. For example:
- MIC Values : Compounds tested against Mycobacterium tuberculosis showed minimum inhibitory concentrations (MIC) below 62 µM for effective derivatives .
Case Studies
- Cancer Cell Line Study : A derivative of pyrido[2,3-d]pyrimidine was tested on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell migration and invasion capabilities.
- Antimicrobial Testing : A range of derivatives was assessed against clinically relevant strains of bacteria and fungi. Notably, one compound demonstrated broad-spectrum activity with effective MIC values against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
